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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)propanenitrile

CAS No.: 1247474-36-7

Cat. No.: B1532259 Get Quote

Executive Summary
2-(4-Formylphenoxy)propanenitrile (CAS: 1247474-36-7 / 29472-88-2) is a critical

pharmacophore intermediate, notably utilized in the synthesis of PI3K/mTOR inhibitors (e.g.,

NVP-BEZ235 derivatives) and specific agrochemical phenoxy-propionate herbicides. Its dual

functionality—combining a reactive formyl group (aldehyde) with a nitrile moiety via a phenoxy

ether linkage—creates a unique solubility landscape governed by competing dipole-dipole

interactions and lipophilicity.

This technical guide provides a comprehensive analysis of its solubility behavior,

thermodynamic modeling, and process engineering applications. It is designed to empower

process chemists to optimize extraction, purification, and crystallization workflows.

Physicochemical Profile & Structural Analysis[1][2]
Understanding the molecular architecture is the prerequisite for predicting solvent interactions.

[1]
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Property Specification Mechanistic Implication

Molecular Formula C₁₀H₉NO₂

Moderate molecular weight

(175.18 g/mol ) facilitates

solubility in small-molecule

organic solvents.

Functional Groups
Nitrile (-CN), Formyl (-CHO),

Ether (-O-)

Nitrile: High dipole moment;

affinity for polar aprotic

solvents.Formyl: Reactive, H-

bond acceptor.Phenoxy:

Lipophilic core, drives solubility

in aromatics/chlorinated

solvents.

Polarity Moderate-High

The molecule exhibits

"amphiphilic" character but

leans towards lipophilicity due

to the phenyl ring.

Physical State Solid (Crystalline)

Requires energy (enthalpy of

fusion) to overcome lattice

forces during dissolution.

Solubility Landscape: Solvent Compatibility Matrix
While empirical solubility coefficients are often proprietary, the following profile is derived from

structural homology with 2-(4-isobutylphenyl)propanenitrile and thermodynamic principles of

phenoxy-nitrile systems.

Predicted Solubility Tiers (at 298.15 K)
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Solubility Tier Solvent Class Specific Solvents
Thermodynamic
Rationale

Tier 1: High Solubility

(Process Solvents)

Polar Aprotic &

Chlorinated

Dichloromethane

(DCM), Ethyl Acetate,

Acetone, Acetonitrile,

THF

Strong dipole-dipole

interactions between

the solvent and the

nitrile/aldehyde

groups overcome the

crystal lattice energy.

DCM provides

excellent solvation of

the aromatic ring.

Tier 2: Moderate /

Temperature-

Dependent

(Crystallization)

Alcohols & Aromatics

Ethanol, Isopropanol

(IPA), Toluene,

Methanol

Solvation is entropy-

driven at higher

temperatures. These

solvents are ideal for

cooling crystallization

(high solubility at

reflux, low at

ambient).

Tier 3: Low Solubility

(Anti-Solvents)

Highly Polar / Non-

Polar

Water, Hexane,

Cyclohexane

Water: The

hydrophobic phenyl

ring disrupts the H-

bond network of water

(hydrophobic

effect).Hexane: Lacks

the polarity to interact

with the nitrile/formyl

groups effectively.

Mechanistic Insight
Nitrile Effect: The cyano group enhances solubility in acetonitrile and acetone due to

favorable dipole alignment.
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Ether Linkage: The flexible propoxy chain prevents rigid stacking, potentially lowering the

melting point compared to rigid analogs, thereby improving solubility in ethyl acetate.

Thermodynamic Modeling & Analysis
To rigorously design a crystallization process, the solubility data must be modeled. The

dissolution of 2-(4-Formylphenoxy)propanenitrile is typically an endothermic process (

), meaning solubility increases with temperature.

Mathematical Models for Data Correlation
Researchers should fit experimental data (mole fraction

vs. Temperature

) to the following models to determine thermodynamic parameters:

1. Modified Apelblat Equation (Empirical): Used for high-precision correlation in pure solvents.

A, B, C: Empirical parameters derived from regression.

2. van't Hoff Equation (Thermodynamic): Used to calculate Enthalpy (

) and Entropy (

) of dissolution.

Interpretation: If the plot of

vs

is linear with a negative slope, the dissolution is endothermic.

Experimental Protocol: Laser Monitoring Method
Standard Operating Procedure (SOP) for generating solubility curves.
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Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination without

sampling errors.

Process Engineering: Purification &
Crystallization[3][4][5]
The solubility differential between Ethyl Acetate (high) and Hexane/Water (low) is the lever for

purification.

Extraction Strategy
In the synthesis of 2-(4-Formylphenoxy)propanenitrile (typically via alkylation of 4-

hydroxybenzaldehyde), the reaction mixture is aqueous/organic.

Recommended Solvent:Ethyl Acetate.[1]

Rationale: It effectively partitions the nitrile product from the aqueous inorganic salts (e.g.,

K₂CO₃) and polar byproducts.

Crystallization Workflow
Two primary methods are recommended based on the solubility profile:

Cooling Crystallization (Preferred):

Solvent: Ethanol or Isopropanol.
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Mechanism: Dissolve at reflux (~80°C); cool slowly to 0-5°C. The steep solubility curve in

alcohols ensures high recovery yield.

Anti-Solvent Crystallization:

Solvent: Acetone (High solubility).

Anti-Solvent: Water (Low solubility).

Mechanism: Dissolve in Acetone; slowly add Water to reduce solvent power, forcing

nucleation.
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Figure 2: Optimized purification logic flow utilizing solubility differentials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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